molecular formula C4H6N4O B596622 5-amino-1H-pyrazole-3-carboxamide CAS No. 1219743-26-6

5-amino-1H-pyrazole-3-carboxamide

Cat. No.: B596622
CAS No.: 1219743-26-6
M. Wt: 126.119
InChI Key: RMTDSXQVNSXONV-UHFFFAOYSA-N
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Description

5-Amino-1H-pyrazole-3-carboxamide is a high-purity chemical building block that serves as a privileged scaffold in medicinal chemistry and drug discovery research. The pyrazole core is a recognized structure in numerous clinically approved drugs due to its metabolic stability and ability to engage in diverse non-covalent interactions with biological targets . This specific compound, with its primary amino and carboxamide functional groups, offers multiple points for chemical diversification, making it an ideal intermediate for constructing libraries for high-throughput screening . Researchers extensively utilize the 5-aminopyrazole-3-carboxamide scaffold to develop novel therapeutic agents. Its derivatives have shown significant promise in oncology research, particularly as potent inhibitors of various kinases. For example, structurally related 1H-pyrazole-3-carboxamide derivatives have been designed as inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) for the treatment of acute myeloid leukemia (AML), demonstrating potent anti-proliferative effects in cellular assays . Furthermore, this chemotype has been explored in cardiovascular research, where analogous 5-phenyl-1H-pyrazole-3-carboxamide compounds function as Factor XIa (FXIa) inhibitors, representing a promising approach for developing anticoagulant therapies with a potentially reduced risk of bleeding . The compound is provided for research applications only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Buyer assumes responsibility for confirming product identity and/or purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-3-1-2(4(6)9)7-8-3/h1H,(H2,6,9)(H3,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTDSXQVNSXONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219743-26-6
Record name 5-amino-1H-pyrazole-3-carboxamide
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Synthetic Methodologies and Reaction Pathways for 5 Amino 1h Pyrazole 3 Carboxamide and Its Derivatives

Classical and Modern Synthetic Approaches to the Pyrazole (B372694) Core

The construction of the 5-aminopyrazole framework is a cornerstone of medicinal and agricultural chemistry. evitachem.comnih.gov Over the years, a multitude of synthetic strategies have been developed, ranging from classical condensation reactions to modern multi-component approaches. nih.govbeilstein-journals.org

Cyclocondensation and Condensation Reactions in 5-Aminopyrazole Synthesis

Cyclocondensation reactions represent a fundamental and widely employed method for the synthesis of 5-aminopyrazoles. nih.govbeilstein-journals.orgbeilstein-journals.org These reactions typically involve the formation of the pyrazole ring through the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. beilstein-journals.org The versatility of this approach allows for the introduction of various substituents onto the pyrazole core by judicious selection of the starting materials.

One notable example involves the reaction of β-enaminones with aryldiazonium tetrafluoroborates to produce 3-acyl-4-amino-1-aryl-1H-pyrazoles. Additionally, the reaction of α-cyano-β-dimethylaminocrotonamide with hydrazine hydrate (B1144303) leads to the formation of 5-amino-3-methylpyrazole-4-carboxamide. nih.gov This reaction proceeds through the initial loss of dimethylamine, followed by a nucleophilic attack on the cyano group to facilitate cyclization. nih.gov

Solid-phase synthesis has also been successfully applied to the production of 5-aminopyrazoles. nih.govbeilstein-journals.org In one such method, an enamine nitrile serves as the starting material, which is hydrolyzed to a β-ketonitrile derivative. This intermediate then reacts with hydrazines to form the corresponding 5-aminopyrazoles, which are subsequently cleaved from the resin. nih.govbeilstein-journals.org

Reactions Involving β-Ketonitriles and Hydrazines

The reaction between β-ketonitriles and hydrazines stands out as one of the most versatile and extensively utilized methods for synthesizing 5-aminopyrazoles. nih.govbeilstein-journals.orgchim.it This condensation reaction proceeds smoothly to yield the desired pyrazole derivatives. nih.govbeilstein-journals.org The mechanism involves an initial nucleophilic attack by the terminal nitrogen of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. beilstein-journals.orgchim.it Subsequent cyclization occurs through the attack of the other nitrogen atom on the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. beilstein-journals.orgchim.it

This method's adaptability allows for the synthesis of a wide array of 5-aminopyrazoles with diverse substitution patterns. beilstein-journals.org For instance, the reaction of trifluoroacetylbenzyl cyanide with heteroarylhydrazines has been used to synthesize biologically active 5-amino-1-heteroaryl-3-trifluoromethylpyrazoles. beilstein-journals.org Similarly, benzoylacetonitrile (B15868) can serve as a starting material, reacting with substituted phenylhydrazines to yield 5-amino-3-aryl-1H-pyrazoles. beilstein-journals.org

The reaction conditions can be optimized to improve yields and efficiency. For example, microwave irradiation has been employed to facilitate the reaction between β-ketonitrile derivatives and hydrazine, significantly reducing reaction times. rsc.org

Starting Material 1Starting Material 2ProductKey Features
β-KetonitrilesHydrazines5-AminopyrazolesVersatile and widely used method. nih.govbeilstein-journals.orgchim.it
Trifluoroacetylbenzyl cyanideHeteroarylhydrazines5-Amino-1-heteroaryl-3-trifluoromethylpyrazolesSynthesis of fluorinated pyrazoles. beilstein-journals.org
BenzoylacetonitrileSubstituted phenylhydrazines5-Amino-3-aryl-1H-pyrazolesAccess to 3-aryl substituted pyrazoles. beilstein-journals.org
β-Ketonitrile derivativesHydrazine5-AminopyrazolesMicrowave-assisted synthesis for faster reactions. rsc.org

Multi-Component Reactions (MCRs) for Pyrazole-3-carboxamide Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyrazole-3-carboxamides. nih.govbeilstein-journals.org These reactions offer several advantages, including atom economy, reduced waste, and simplified purification procedures. rsc.org

One approach to synthesizing pyrazoles via MCRs involves the in situ generation of 1,3-dicarbonyl compounds, which then react with hydrazines. beilstein-journals.orgnih.gov For example, enolates can react with carboxylic acid chlorides to form 1,3-diketones, which are then converted to pyrazoles in a one-pot reaction with hydrazines. beilstein-journals.orgnih.gov

Another MCR strategy for synthesizing multisubstituted pyrazoles involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.gov This method avoids the use of potentially hazardous hydrazine reagents by forming the N-N bond in the final step of the reaction sequence. nih.gov The key intermediate, a diazatitanacyclohexadiene, is generated from the coupling of the three components and undergoes oxidation-induced N-N bond formation to yield the pyrazole product. nih.gov

The synthesis of pyrano[2,3-c]pyrazoles, a class of fused pyrazole derivatives, can also be achieved through MCRs. rsc.orgmdpi.com For instance, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can efficiently produce these compounds. rsc.org

Strategic Derivatization and Functionalization of 5-Amino-1H-pyrazole-3-carboxamide

The this compound core serves as a versatile scaffold for further chemical modification. Strategic derivatization at the N-1 and N-2 positions of the pyrazole ring, as well as modifications of the amide group and substitutions at other ring carbons, allows for the fine-tuning of the molecule's properties for various applications. evitachem.comscirp.org

N-Substitution and Amide Modifications

The amino group at the 5-position and the carboxamide at the 3-position of the pyrazole ring are key handles for derivatization. evitachem.comjst.go.jp The amino group can undergo various reactions, including acylation and alkylation, to introduce a wide range of substituents. For example, acylation of 5-amino-3-methyl-pyrazole with acetic anhydride (B1165640) or benzoyl chloride yields the corresponding 5-acylamino pyrazoles. scirp.orgscirp.org These can be further reduced to provide 5-alkylamino pyrazoles. scirp.orgscirp.org

The amide group can also be modified to create a library of derivatives. For instance, N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides can be prepared by treating 5-amino-3-aryl-1H-pyrazoles with substituted benzoyl chlorides. nih.govbeilstein-journals.org Furthermore, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized by reacting the parent compound with reagents like cyclopropylamine (B47189) or pyridine (B92270) formaldehyde. jst.go.jp

The synthesis of fused heterocyclic systems is another important derivatization strategy. For example, treatment of 5-aminopyrazoles with chloroacetyl chloride can lead to the formation of imidazo[1,2-b]pyrazol-2-ol derivatives. scirp.orgscirp.org

Starting MaterialReagentProductType of Modification
5-Amino-3-methyl-pyrazoleAcetic anhydride/Benzoyl chloride5-Acylamino pyrazolesN-Acylation scirp.orgscirp.org
5-Acylamino pyrazolesLiAlH₄5-Alkylamino pyrazolesN-Alkylation (via reduction) scirp.orgscirp.org
5-Amino-3-aryl-1H-pyrazolesSubstituted benzoyl chloridesN-(1,3-Diaryl-1H-pyrazol-5-yl)benzamidesAmide modification nih.govbeilstein-journals.org
This compoundCyclopropylamine5-(3-Cyclopropylureido)-N-[4-[(4-methylpiperazinyl)methyl]phenyl]-1H-pyrazole-3-carboxamideAmide modification jst.go.jp
5-AminopyrazolesChloroacetyl chlorideImidazo[1,2-b]pyrazol-2-ol derivativesFused ring formation scirp.orgscirp.org

Ring Substitutions at Pyrazole Positions (e.g., C3, C4, C5)

In addition to N-substitution and amide modifications, the pyrazole ring itself can be functionalized at various carbon positions. The presence of activating groups like the amino group can direct electrophilic substitution to specific positions on the ring.

For instance, the C4 position of the 5-aminopyrazole ring is often susceptible to electrophilic attack. Nitrosation of 5-alkylamino pyrazoles with amyl nitrite (B80452) can introduce a nitroso group at the C4 position, which can then be used in cyclocondensation reactions to form fused systems like imidazo[4,5-c]pyrazoles. scirp.orgscirp.org

The synthesis of pyrazolo[3,4-b]pyridines, another important class of fused heterocycles, can be achieved through the cyclocondensation of 5-aminopyrazoles with various partners. mdpi.comresearchgate.net For example, reacting 5-aminopyrazole derivatives with prop-2-en-1-one derivatives leads to the formation of pyrazolo[3,4-b]pyridines. mdpi.com Multi-component reactions involving 5-aminopyrazoles, pyruvic acids, and aldehydes also provide a route to these fused systems. researchgate.netscirp.org

Furthermore, the synthesis of pyrazolo[1,5-a] nih.govbeilstein-journals.orgrsc.orgtriazines has been reported starting from 5-aminopyrazole derivatives. The initial reaction with ethoxycarbonyl isocyanate, followed by cyclization and subsequent reaction with substituted benzoyl chlorides, yields the desired triazine derivatives. mdpi.com

Post-Cyclization Functional Group Transformations

Following the initial pyrazole ring formation, subsequent modifications of functional groups are often necessary to arrive at the desired target molecules. These transformations can include oxidation, reduction, and various coupling reactions.

One common transformation is the reduction of a nitro group. For instance, a nitro-substituted pyrazole can be reduced to an amine using hydrazine hydrate in the presence of a catalyst like iron(III) oxide hydroxide (B78521) (FeO(OH)/C) in refluxing ethanol (B145695). jst.go.jp This method provides high yields and the catalyst can be recycled. jst.go.jp

Another key transformation involves the manipulation of ester and amide functionalities. Hydrolysis of an ester group to a carboxylic acid is a frequent step, which can then be followed by amidation reactions to introduce a carboxamide group. nih.gov For example, pyrazole esters can be hydrolyzed to their corresponding carboxylic acids, which are then coupled with various amines to yield a diverse range of pyrazole-3-carboxamides. nih.gov Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, have also been employed to introduce aryl or other substituents onto the pyrazole core. nih.govnih.gov

Optimization of Reaction Conditions and Green Chemistry Principles in Synthesis

The efficiency and environmental impact of synthetic routes are critical considerations. Researchers have focused on optimizing reaction conditions and incorporating green chemistry principles into the synthesis of this compound and its derivatives.

Influence of Solvent Systems and Catalysts

The choice of solvent and catalyst can significantly influence reaction outcomes, including yield, reaction time, and regioselectivity. chim.itscirp.org In the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, a one-step reaction involving the refluxing of reactants in ethanol was found to be a suitable and efficient method. scirp.org The use of trifluoroethanol (TFE) has also been shown to be effective, in some cases leading to higher yields compared to other solvents like methanol (B129727) and THF. scirp.org

The application of green catalysts is a growing trend. For example, etidronic acid has been utilized as a "green" catalyst in the synthesis of related pyrazole derivatives. researchgate.net Additionally, novel nanocatalysts, such as nano copper immobilized on a modified layered double hydroxide, have demonstrated high activity and selectivity in the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives in an environmentally friendly H₂O/EtOH solvent system. rsc.org This approach offers advantages like mild reaction conditions, easy product purification, short reaction times, and excellent yields. rsc.org The catalyst was also shown to be reusable for several cycles without significant loss of activity. rsc.org

The following table summarizes the effect of different solvents on the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile:

SolventYield (%)
Trifluoroethanol (TFE)High
Ethanol (EtOH)High
Methanol (MeOH)Lower
Tetrahydrofuran (THF)Lower
Data sourced from Scientific Research Publishing scirp.org

Regioselectivity and Stereochemical Control in Synthesis

Controlling the regioselectivity of reactions is a crucial aspect of pyrazole synthesis, as different isomers can exhibit distinct biological activities. researchgate.netkfas.org.kw In the condensation of unsymmetrical precursors, the formation of either 3-aminopyrazoles or 5-aminopyrazoles can occur. chim.it

Bagley et al. demonstrated that regiodivergent synthesis could be achieved by carefully selecting the reaction conditions. chim.it For the reaction of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine, using acetic acid in toluene (B28343) under microwave irradiation favored the formation of the 5-aminopyrazole isomer, while using sodium ethoxide in ethanol led to the 3-aminopyrazole (B16455) isomer. chim.it It was also noted that an increase in the steric hindrance of the hydrazine substituent tended to favor the formation of the 5-aminopyrazole regioisomer. chim.it

The development of stereochemically controlled synthetic methods is also an active area of research, particularly for creating chiral pyrazole derivatives with specific biological targets. ijrpr.comresearchgate.net

Preparation of Key Intermediate Compounds and Precursors

The synthesis of this compound and its derivatives relies on the availability of key starting materials and intermediates. chim.itscirp.orgwipo.int A common and major route for the synthesis of 3(5)-aminopyrazoles is the condensation of α,β-unsaturated nitriles with hydrazines. chim.it

A widely used precursor is (ethoxymethylene)malononitrile, which reacts with various aryl hydrazines in a one-step reaction to produce 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with high regioselectivity. scirp.org This reaction proceeds via a Michael-type addition followed by intramolecular cycloaddition. scirp.org

Another important class of precursors are β-ketonitriles. chim.it For example, a Claisen condensation can be used to generate β-ketonitrile intermediates, which then react with hydrazine to form 5-aminopyrazoles. chim.it Optimization of this two-step sequence sometimes requires neutralization of the basic reaction mixture from the first step before the addition of hydrazine to improve the efficiency of the cyclization. chim.it

The table below lists some key precursors and their resulting pyrazole products:

Precursor 1Precursor 2Product
(Ethoxymethylene)malononitrileAryl hydrazines5-Amino-1-aryl-1H-pyrazole-4-carbonitriles scirp.org
β-KetonitrilesHydrazine5-Aminopyrazoles chim.it
α,β-Unsaturated nitriles with a leaving groupHydrazine hydrateN-unsubstituted 3(5)-aminopyrazoles chim.it

Structure Activity Relationship Sar and Rational Ligand Design Strategies

Systematic Structural Modifications and Their Mechanistic Implications

The biological activity of derivatives of 5-amino-1H-pyrazole-3-carboxamide can be finely tuned through systematic structural modifications. These changes influence the molecule's ability to interact with its target, affecting potency, selectivity, and pharmacokinetic properties. The pyrazole (B372694) ring, with its multiple positions for substitution, and the flexible carboxamide group are key areas for chemical exploration. nih.govwisdomlib.org Small modifications to the pyrazole ring, in particular, have been shown to cause significant changes in the selectivity of kinase inhibitors. sigmaaldrich.com

The introduction of different substituents at various positions on the pyrazole and carboxamide moieties directly impacts molecular recognition by the biological target.

At the Pyrazole Ring: Modifications to the pyrazole core are crucial for orienting the molecule within a target's binding site. In the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), sequential modifications to the 5-position of a pyrazolopyrimidine ring (derived from an aminopyrazole) were explored. nih.gov It was found that introducing hydrogen-bond donors at this position could create favorable interactions with the carboxylate of Asp329 in the kinase domain. nih.gov For protein tyrosine phosphatase 1B (PTP1B) inhibitors, the addition of a p-chloro substituent resulted in improved potency. nih.gov In another example, for N,1,3-triphenyl-1H-pyrazole-4-carboxamides designed as Aurora A kinase inhibitors, studies indicated that bulky, electron-withdrawing substituents at the R1 and R2 positions were favorable for inhibitory activity. tandfonline.com

At the Carboxamide Group: The amide portion of the molecule is a critical interaction domain and a key point for diversification. In a series of analogues of the cannabinoid CB1 receptor antagonist SR141716, which features a pyrazole-3-carboxamide core, systematic changes to the N-substituent of the carboxamide were investigated. nih.gov Increasing the length and bulk of the alkyl substituent was generally associated with higher receptor affinity and efficacy. nih.gov However, in some kinase inhibitor series, replacing an ester linkage with an amide moiety was not tolerated and led to inactive compounds, demonstrating the target-specific nature of SAR. sigmaaldrich.com For pyrazole-based inhibitors of Triple-Negative Breast Cancer, a derivative featuring an N-(3,5-bis(trifluoromethyl)benzyl) group on the carboxamide exhibited the highest potency. nih.gov

The following table summarizes key substituent effects on the activity of various pyrazole carboxamide derivatives.

TargetModification PositionSubstituent/ModificationEffect on ActivityReference
IRAK45-position of pyrazolopyrimidineIntroduction of hydrogen-bond donorsImproved potency via interaction with Asp329 nih.gov
Cannabinoid Receptor (CB1)Amide N-substituentIncreased alkyl chain length and bulkIncreased receptor affinity and efficacy nih.gov
PTP1BPhenyl ring substituentp-chloro groupImproved potency nih.gov
Aurora A KinasePhenyl ring substituents (R1, R2)Bulky, electron-withdrawing groupsFavorable for inhibitory activity tandfonline.com
Breast Cancer Cells (MDA-MB-231)Amide N-substituent3,5-bis(trifluoromethyl)benzyl groupHigh potency (IC50 = 15.08 µM) nih.gov

Rational modifications aim to introduce or enhance specific molecular features that improve binding to the target protein. This often involves optimizing hydrophobic, electrostatic, and hydrogen-bonding interactions.

Hydrogen Bonding: The design of IRAK4 inhibitors was guided by crystal structures suggesting that hydrogen-bond donors at the 5-position of the pyrazolopyrimidine ring could favorably interact with the carboxylate of residue Asp329, thereby enhancing intrinsic potency. nih.gov

Hydrophobic Interactions: For PTP1B inhibitors, a series of novel amino-carboxylic based pyrazoles were designed with different hydrophobic tails, such as 1,2-diphenyl ethanone, oxadiazole, and dibenzyl amines, to optimize binding and cell permeability. researchgate.net Similarly, in the design of selective CB2 agonists based on a benzo[d]thiazol-2(3H)-one scaffold, it was discovered that a long aliphatic chain extending toward a hydrophobic region of the receptor was essential for improving activity and selectivity. nih.gov

Steric and Proximity Effects: In the exploration of cannabinoid receptor antagonists, increasing the chain length and branching of alkyl hydrazine (B178648) substituents at the amide position was used to probe proximity and steric requirements within the receptor binding pocket. nih.gov While affinity often increased with size, the benefits ceased after a certain chain length was reached, indicating an optimal size for the substituent to fit within the binding site. nih.gov

Improving Physicochemical Properties: Rational modifications are also used to enhance drug-like properties. In the development of IRAK4 inhibitors, poor initial permeability and bioavailability were addressed by replacing certain substituents to optimize the calculated LogD (cLogD), a measure of lipophilicity at physiological pH. nih.gov This cLogD-guided optimization led to the discovery of inhibitors with excellent potency and pharmacokinetic profiles suitable for oral administration. nih.gov

Computational Approaches in Ligand Design and Optimization

Computational chemistry plays a pivotal role in modern drug discovery, enabling the rational design and optimization of ligands. These methods provide insights into binding mechanisms and predict the activity of novel compounds, thereby accelerating the development process for molecules based on the this compound scaffold.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding SAR and guiding the design of new derivatives.

Targeting Protein Tyrosine Phosphatase 1B (PTP1B): A series of novel amino-carboxylic based pyrazole inhibitors of PTP1B were designed based on structure-based pharmacophore models and molecular docking. researchgate.net These simulations helped in visualizing how the designed compounds with different hydrophobic tails would fit into the enzyme's active site. researchgate.net

Targeting the Receptor for Advanced Glycation End Products (RAGE): In the development of pyrazole-5-carboxamides as RAGE inhibitors for Alzheimer's disease, molecular docking studies strongly supported the observed biological activity. amerigoscientific.com

Targeting DNA: Docking experiments were used to study pyrazoline carboxamide analogs, showing they interacted with a DNA duplex via an intercalative binding mode, which was proposed to be the source of their anticancer activity. unjani.ac.id

Targeting VEGFR2: Docking studies were employed to support the observed in vitro activity of novel pyrazole-based derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy. nih.gov The results helped rationalize why certain compounds exhibited potent inhibition. nih.gov

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Several QSAR studies have been successfully applied to pyrazole carboxamide derivatives to guide the design of more potent inhibitors. A 2D-QSAR study was performed on a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides as anticancer agents targeting Aurora A kinase. tandfonline.com The resulting model showed good predictive power and indicated that bulky, electron-withdrawing substituents at specific positions were favorable for activity. tandfonline.com Another study focused on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, using multiple linear regression to build a model that successfully guided the design of new, more potent compounds. nih.govacs.org In a recent study, a QSAR model for pyrazole carboxamide derivatives as antifungal agents against Rhizoctonia solani was developed, identifying key electronic and atomic charge descriptors that influence activity. unjani.ac.id

The table below highlights several QSAR models developed for pyrazole carboxamide derivatives.

TargetCompound SeriesQSAR Model TypeKey Findings/DescriptorsReference
Aurora A KinaseN,1,3-triphenyl-1H-pyrazole-4-carboxamides2D-QSARBulky, electron-withdrawing substituents at R1 and R2 are favored. (r² = 0.8059) tandfonline.com
EGFR Kinase1H-pyrazole-1-carbothioamide derivatives2D-QSAR (SW-MLR)Activity influenced by adjacency distance matrix descriptors. nih.govacs.org
Succinate (B1194679) Dehydrogenase (Antifungal)Pyrazole carboxamide derivativesQSAR (MLR)Model based on atomic charges (C13, C10, C4, C14) and HOMO energy. (R² = 0.8911) unjani.ac.id
CDK24-benzoylamino-1H-pyrazole-3-carboxamide derivativesQSAR (CP-MLR)Identified key molecular descriptors for CDK2/CDK1 inhibition. wisdomlib.org

De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold or a fragment. The pyrazole ring is an excellent starting point for such strategies due to its proven biological relevance and synthetic accessibility. nih.govresearchgate.net

One study utilized a conventional de novo design approach to identify essential structural outputs, which included the pyrazole scaffold, to create a series of imidazopyridine-tethered pyrazolines that could target STAT3 in breast cancer cells. nih.gov Another approach, termed pseudo-retrosynthetic de novo design, involves fragmenting a known active molecule (like the pyrazole-containing drug Celecoxib), searching for similar available building blocks, and then computationally recombining them to generate novel, synthetically accessible molecules. nih.gov This strategy explicitly incorporates synthetic feasibility into the design process. nih.gov The concept of scaffold hopping, where the core of a known ligand is replaced by a different scaffold like pyrazole to generate novel intellectual property and modulate activity, is another powerful design strategy that has been successfully applied. nih.gov

Fragment-Based Lead Generation Utilizing Pyrazole Carboxamide Substructures

Fragment-based lead generation (FBLG) is a powerful drug discovery paradigm that begins with the identification of low-molecular-weight fragments that bind to a biological target. These fragments are then grown or merged to produce a higher-affinity lead compound. The pyrazole carboxamide core is an attractive scaffold for FBLG due to its synthetic tractability and its ability to form key hydrogen bonding interactions with protein targets.

One notable example of FBLG involves the development of inhibitors for Factor XIa (FXIa), a key target for anticoagulant drugs with a potentially reduced risk of bleeding. dntb.gov.ua Researchers identified 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives as privileged fragments for FXIa inhibitors. dntb.gov.uanih.gov By replacing a portion of a known FXIa inhibitor with 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide, a new scaffold was created that fused privileged fragments into a pharmacophore for FXIa inhibition. dntb.gov.ua Subsequent synthesis and evaluation of a series of 5-phenyl-1H-pyrazole-3-carboxamide derivatives with modifications at various positions led to the discovery of a lead compound with a Ki of 90.37 nM against FXIa and good in vitro coagulation activity. dntb.gov.ua

Similarly, a fragment-based approach has been employed in the design of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) inhibitors, where the pyrazole core is recognized as a crucial pharmacophore. ekb.eg This strategy involves combining fragments known to contribute to biological activity to generate novel lead compounds. ekb.eg

In the context of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target for cancer therapy, fragment-based screening identified multiple small molecule hits. acs.org This led to the structure-guided optimization of an indazole scaffold, a bicyclic aromatic compound containing a pyrazole ring. This process, informed by X-ray crystallography of ligand-CDK2 co-crystal structures, resulted in a series of potent inhibitors with low nanomolar affinity for CDK2. acs.org

Table 1: Examples of Lead Compounds Developed Using Fragment-Based Lead Generation with Pyrazole Carboxamide Substructures

TargetInitial Fragment/ScaffoldResulting Lead CompoundKey Findings
Factor XIa (FXIa)5-phenyl-1H-pyrazole-3-carboxylic acidA 5-phenyl-1H-pyrazole-3-carboxamide derivativeAchieved a Ki of 90.37 nM and demonstrated good in vitro coagulation activity. dntb.gov.ua
EGFR-TKPyrazole1,5-diarylpyrazole carboxamide derivativesDesigned as potential EGFR-TK inhibitors. ekb.eg
CDK2Indazole (related to pyrazole)AT7519 (N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide)Identified as a potent CDK2 inhibitor and advanced to clinical trials. acs.org

Pharmacophore Modeling for Novel Ligand Identification

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. This model can then be used as a 3D query to screen virtual libraries of compounds to identify novel ligands that possess the desired features. Both ligand-based and structure-based pharmacophore models have been successfully applied to compounds containing the pyrazole carboxamide scaffold.

Ligand-based pharmacophore modeling was utilized in the search for new anti-tubercular agents. mdpi.com A sequential virtual screening approach, starting with a ligand-based pharmacophore model, followed by structure-based molecular docking, identified several 5-amino-1H-pyrazole-4-carboxamides with potent activity against Mycobacterium tuberculosis. mdpi.com This highlights the utility of pharmacophore models derived from the structures of known active compounds.

In another study, pharmacophore modeling was combined with molecular docking to investigate new pyrazole-dimedone hybrid molecules as potential antimicrobial agents. d-nb.info This approach helps in understanding the potential mode of action of the designed compounds by identifying key interaction points with their putative biological targets. d-nb.info

Structure-based pharmacophore modeling, which utilizes the 3D structure of the target protein, offers a more detailed understanding of the key binding interactions. For instance, in the development of Janus Kinase (JAK) inhibitors, pharmacophore models are generated from the X-ray crystal structures of JAK proteins in complex with ligands. mdpi.com These models typically include features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic centers (HC), which are crucial for ligand binding. mdpi.com For example, a structure-based pharmacophore model for JAK3, developed from a PDB X-ray structure, included a hydrogen bond donor interaction with the amino acid Leu905, along with other features. mdpi.com Such models are invaluable for screening compound libraries to find new and selective JAK inhibitors.

The general principle of pharmacophore modeling relies on the concept that molecules with similar chemical features and spatial arrangements will exhibit similar biological activities. mdpi.com This has proven to be a successful strategy in the discovery of novel ligands for a wide range of targets where the pyrazole carboxamide scaffold serves as a key structural element.

Table 2: Application of Pharmacophore Modeling in the Discovery of Pyrazole-Containing Compounds

Target/ApplicationModeling ApproachKey Pharmacophoric FeaturesOutcome
Anti-tubercular AgentsLigand-based virtual screeningNot explicitly detailedIdentification of potent 5-amino-1H-pyrazole-4-carboxamides. mdpi.com
Antimicrobial AgentsPharmacophore modeling and molecular dockingNot explicitly detailedExploration of the mode of action of pyrazole-dimedone hybrids. d-nb.info
Janus Kinase (JAK) InhibitorsStructure-based and Ligand-basedHydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA), Hydrophobic Centers (HC)Identification of potential pesticide candidates as JAK inhibitors. mdpi.com

Mechanistic Investigations of Molecular and Cellular Interactions

Enzyme Inhibition Studies and Target Identification

The 5-amino-1H-pyrazole-3-carboxamide core structure has proven to be a fertile ground for the development of potent and selective enzyme inhibitors. By modifying this central scaffold, researchers have successfully targeted various classes of enzymes implicated in a multitude of diseases.

Derivatives of this compound have demonstrated significant inhibitory activity against several members of the kinase family, which are crucial regulators of cell signaling pathways.

IRAK4: A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides has been developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). researchgate.net IRAK4 is a key transducer in the signaling pathways of the IL-1R and Toll-like receptor (TLR) superfamily, making it an attractive target for treating inflammatory diseases. researchgate.net Modifications at the 5-position of the pyrazolopyrimidine ring were explored to create hydrogen-bond interactions with the carboxylate of Asp329, thereby enhancing potency. researchgate.net

FLT3 and CDK Family: In the pursuit of treatments for acute myeloid leukemia (AML), a series of 1-H-pyrazole-3-carboxamide derivatives were designed to inhibit FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). nih.gov One notable compound, FN-1501, displayed potent inhibition of FLT3, CDK2, CDK4, and CDK6 with IC50 values in the nanomolar range. nih.gov This compound's efficacy is linked to the suppression of retinoblastoma phosphorylation and the induction of apoptosis. nih.gov

BTK: Aminopyrazole carboxamide scaffolds have been identified as potent covalent inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in B cell development and signaling. mdpi.com Unlike irreversible inhibitors, reversible covalent inhibitors based on a cyanamide (B42294) reactive group showed a high degree of potency for BTK while maintaining selectivity over other kinases like EGFR. mdpi.com For instance, compound 11b, an aminopyrazole carboxamide, demonstrated a BTK inhibition IC50 of 0.18 nM. mdpi.com Another derivative, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, acts as a reversible BTK inhibitor. nih.gov Furthermore, (R)-5-amino-1-(1-cyanopiperidin-3-yl)-3-(4-[2,4-difluorophenoxy]phenyl)-1H-pyrazole-4-carboxamide (PF-06250112) is a highly selective and potent BTK inhibitor that has shown efficacy in preclinical models of lupus by inhibiting both BCR-mediated signaling and FcR-mediated activation. osti.gov

p56 Lck: The structurally simple derivative, 5-amino-1-tert-butylpyrazole-4-carboxamide, was found to be an inhibitor of the lymphocyte-specific protein tyrosine kinase p56 Lck, a key enzyme in T-cell signaling.

Compound DerivativeTarget KinaseInhibitory Concentration (IC50)
FN-1501FLT30.008 µM (in MV4-11 cells)
FN-1501CDK2Nanomolar range
FN-1501CDK4Nanomolar range
Compound 11bBTK0.18 nM
PF-06250112BTKPotent inhibitor
5-amino-1-tert-butylpyrazole-4-carboxamidep56 LckActive inhibitor

The this compound scaffold has also been utilized to develop inhibitors of serine proteases, which are pivotal in the blood coagulation cascade.

Thrombin: A series of 1H-pyrazol-5-amine derivatives have been identified as potent thrombin inhibitors operating through a serine-trapping mechanism. These compounds covalently acylate the catalytic Ser195 residue of thrombin. Flexible acylated 1H-pyrazol-5-amines, such as compounds 24e, 34a, and 34b, were identified as potent thrombin inhibitors with IC50 values ranging from 16 to 80 nM. These compounds demonstrated high selectivity for thrombin over other related serine proteases.

Factor XIa: Factor XIa (FXIa) is a key enzyme in the intrinsic coagulation pathway and a target for antithrombotic therapies with a potentially lower bleeding risk. Researchers have used 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives as privileged fragments to design FXIa inhibitors. A systematic investigation of the structure-activity relationship led to the discovery of compound 7za, which exhibited a strong in vitro inhibitory potency against FXIa with a Ki of 90.37 nM. The binding model shows the carbonyl group of the carboxamide forming crucial hydrogen bonds with Gly193 residues in the oxyanion hole of FXIa.

Compound DerivativeTarget ProteaseInhibitory Concentration
Compound 24eThrombinIC50 = 16 nM
Compound 34aThrombinPotent (16-80 nM range)
Compound 34bThrombinPotent (16-80 nM range)
Compound 7zaFactor XIaKi = 90.37 nM

Amide derivatives incorporating the pyrazole (B372694) carboxylic acid structure have been synthesized and evaluated as inhibitors of human carbonic anhydrase (CA) isoenzymes hCA-I and hCA-II. mdpi.comnih.gov These enzymes are involved in numerous physiological processes, and their inhibition is relevant for conditions like glaucoma. osti.gov Novel synthesized amide derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) showed potent inhibitory effects on these isoenzymes. mdpi.comnih.gov For the hydratase activity, I50 values ranged from 1.2 to 2.2 nM for hCA-I and 0.4 to 2 nM for hCA-II. mdpi.com The inhibition constants (Ki) were found to be in the range of 8.2 x 10⁻⁵ to 6.2 x 10⁻⁴ M for hCA-I and 2.9 x 10⁻⁴ to 8.2 x 10⁻⁴ M for hCA-II. nih.gov These new compounds were found to be more potent inhibitors of CA activity than the parent compound, 5-amino-1,3,4-thiadiazole-2-sulfonamide, and the standard drug acetazolamide. mdpi.com

IsoenzymeParameterValue Range
hCA-II50 (Hydratase)1.2 - 2.2 nM
Ki8.2 x 10⁻⁵ - 6.2 x 10⁻⁴ M
hCA-III50 (Hydratase)0.4 - 2.0 nM
Ki2.9 x 10⁻⁴ - 8.2 x 10⁻⁴ M

The pyrazole scaffold is a well-known feature of selective cyclooxygenase-2 (COX-2) inhibitors. A series of 1,5-diaryl pyrazole-3-carboxamides were synthesized and evaluated as dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH). Compounds 20, 22, and 29 demonstrated significant COX-2 inhibitory activity with IC50 values of 1.12 µM, 0.82 µM, and 0.94 µM, respectively. They also showed high selectivity for COX-2 over COX-1, with selectivity indices of 13, 18, and 16. Similarly, other hybrid pyrazole analogues have been developed, with compounds 5u and 5s showing potent COX-2 inhibition (IC50 of 1.79 µM and 2.51 µM) and high selectivity indices (72.73 and 65.75, respectively), comparable to the marketed drug celecoxib.

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound 201.1213
Compound 220.8218
Compound 290.9416
Compound 5u1.7972.73
Compound 5s2.5165.75

Receptor Interaction and Modulation Mechanisms

Beyond enzyme inhibition, derivatives of 5-amino-1H-pyrazole have been investigated for their ability to interact with and modulate the function of cellular receptors, particularly G-protein coupled receptors (GPCRs).

The versatile 5-aminopyrazole structure has served as a template for the discovery of antagonists for GPCRs involved in regulating physiological functions like appetite and stress response.

NPY5 Receptor: The Neuropeptide Y5 (NPY5) receptor is a target for anti-obesity drugs. The derivative 5-Amino-1-(4-methylphenyl) pyrazole has been evaluated as an NPY5 antagonist.

CRF-1 Receptor: The Corticotropin-Releasing Factor 1 (CRF-1) receptor plays a crucial role in the body's stress response. A potent CRF-1 receptor antagonist was identified in 5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole.

Gamma-Aminobutyric Acid (GABA) Receptor Modulation

While direct modulation of GABA receptors by this compound is not extensively documented in the provided search results, the broader class of pyrazole derivatives has been studied for its effects on the GABAergic system. For instance, some pyrazole derivatives have been shown to modulate GABA-A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. pnas.orgresearchgate.netnih.gov The modulation of these receptors can lead to either an enhancement or a reduction of the inhibitory effects of GABA, depending on the specific structure of the pyrazole compound. pnas.orgnih.gov The depression of the Inhibitory Postsynaptic Current (IPSC) can be blocked by CB1R antagonists, suggesting a link between the cannabinoid and GABAergic systems. pnas.org Specifically, some pyrazole derivatives have been found to enhance the activation of α5βγ2 subunit-containing GABA-A receptors. pnas.org

Cannabinoid Receptor Binding and Functional Modulation

The interaction of pyrazole-based compounds with cannabinoid receptors, particularly the CB1 receptor, is a significant area of research. nih.govnih.govnih.govresearchgate.netcaymanchem.com The endogenous cannabinoid system is a key regulator of various physiological processes, including appetite, pain sensation, and mood. nih.gov

The biarylpyrazole, SR141716A (Rimonabant), a notable example, is a CB1 receptor antagonist/inverse agonist. nih.govnih.govresearchgate.net Research suggests that the interaction between the C-3 carboxamide oxygen of these pyrazole derivatives and the lysine (B10760008) residue K3.28(192) of the CB1 receptor is critical for their inverse agonist activity. nih.gov Compounds lacking this carboxamide oxygen tend to act as neutral antagonists. nih.gov

Studies on various analogs of SR141716A have shown that substitutions at the 1- and 5-positions of the pyrazole ring are primarily responsible for the antagonist activity. researchgate.net In contrast, modifications at the 3-position, particularly with alkyl amide or ketone groups, can introduce partial agonist activity. researchgate.net Furthermore, some pyrazole-based compounds have demonstrated high binding affinity for the CB1 receptor, with some exhibiting agonist activity. nih.gov For example, compound 34 in one study showed a high CB1R binding affinity (Ki = 6.9 nM) and acted as an agonist. nih.gov

The modulation of cannabinoid receptors by these compounds can influence neurotransmitter release. For instance, cannabinoids can inhibit the release of GABA via the activation of presynaptic CB1 receptors. nih.gov This interaction highlights the intricate relationship between the cannabinoid and GABAergic systems.

Investigations into Cellular Processes and Pathways

Cell Proliferation Modulation and Cellular Growth Control Mechanisms

Derivatives of this compound have demonstrated significant effects on cell proliferation and have been investigated as potential anticancer agents. evitachem.comnih.govbenthamdirect.com These compounds can inhibit the growth of various cancer cell lines. evitachem.comsmolecule.com

One key mechanism is the inhibition of Fibroblast Growth Factor Receptors (FGFRs), whose aberrant activation is implicated in many cancers. nih.gov A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, targeting both wild-type and mutant forms of the receptor. The representative compound 10h from this series showed potent activity against FGFR1, FGFR2, FGFR3, and a gatekeeper mutant, with IC50 values in the nanomolar range. nih.gov This compound also effectively suppressed the proliferation of several cancer cell lines. nih.gov

CompoundTargetIC50 (nM)Cell LineIC50 (nM)
10h FGFR146NCI-H520 (Lung)19
FGFR241SNU-16 (Gastric)59
FGFR399KATO III (Gastric)73
FGFR2 V564F62

Furthermore, some 5-amino-1H-pyrazole-4-carboxamide derivatives have been identified as potential adenosine (B11128) deaminase (ADA) inhibitors, which are known to possess antitumor activities. benthamdirect.com Compound 8e from a synthesized series displayed strong growth-inhibitory effects, particularly against estrogen receptor-positive breast cancer cells (MCF-7). benthamdirect.com

Apoptosis Induction Pathways and Cell Cycle Perturbation

In addition to inhibiting cell proliferation, pyrazole derivatives can induce apoptosis, or programmed cell death, in cancer cells. scirp.orgnih.gov This is a crucial mechanism for eliminating cancerous cells.

Studies have shown that treatment with certain 5-amino pyrazole derivatives leads to morphological changes in tumor cells characteristic of apoptosis, such as nuclear condensation and fragmentation. scirp.org The induction of apoptosis by these compounds is often linked to the generation of Reactive Oxygen Species (ROS) and the activation of caspases, key enzymes in the apoptotic cascade. nih.gov For example, one pyrazole derivative was found to induce apoptosis in triple-negative breast cancer cells by increasing ROS levels and activating caspase 3. nih.gov

Furthermore, these compounds can perturb the cell cycle. For instance, a pyrazole derivative was shown to cause cell cycle arrest in the S phase in MDA-MB-468 cells. nih.gov Another study on pyrazole-based CDK2 inhibitors also demonstrated cell cycle arrest at the G1 phase and promotion of apoptosis. nih.gov

Modulation of Inflammatory Signaling Cascades (e.g., IL-1R/TLR Pathways)

The pyrazole scaffold is recognized for its anti-inflammatory properties. evitachem.comnih.gov Derivatives of this compound can modulate inflammatory signaling pathways, such as those involving the Interleukin-1 Receptor (IL-1R) and Toll-like Receptors (TLRs). nih.govnih.govnih.gov These receptors are key components of the innate immune system and their dysregulation can lead to inflammatory diseases. nih.govnih.gov

One mechanism of action involves the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signal transducer downstream of the IL-1R and TLR superfamily. nih.gov A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent and selective IRAK4 inhibitors. nih.gov These compounds showed excellent potential for oral administration in the treatment of inflammatory diseases. nih.gov

Another target is the P2Y14 receptor, a signaling pathway implicated in innate immune system diseases. nih.gov A series of 5-amide-1H-pyrazole-3-carboxyl derivatives were designed as potent P2Y14R antagonists with anti-inflammatory properties. The optimized compound 16 from this series effectively reduced the levels of inflammatory factors such as IL-6, IL-1β, and TNF-α in an animal model of peritonitis. nih.gov

DNA Interaction and Nucleic Acid Binding Mechanisms

Research has indicated that pyrazole derivatives can interact with DNA, suggesting a potential mechanism for their antitumor activity. nih.govjst.go.jpresearchgate.net These interactions can involve binding to the minor groove of the DNA helix and, in some cases, leading to DNA cleavage. nih.govjst.go.jp

A study of novel 1H-pyrazole-3-carboxamide derivatives investigated their DNA-binding interaction to understand their antitumor mechanisms. nih.govjst.go.jp A DNA minor groove binding model was developed, and the binding affinities of the compounds were determined. One compound, pym-5 , exhibited the highest DNA-binding affinity (K = 1.06 × 10^5 M-1) and was shown to strongly affect DNA conformation. nih.govjst.go.jp Furthermore, this compound demonstrated the ability to cleave supercoiled plasmid DNA. nih.govjst.go.jp These findings suggest that DNA can be a direct target for these pyrazole derivatives, contributing to their antiproliferative effects. nih.govjst.go.jp

An article on the mechanistic investigations of molecular and cellular interactions of this compound, with a specific focus on its DNA binding and cleavage activities, cannot be generated as requested. Extensive searches for scientific literature detailing the minor groove binding, intercalation studies, DNA cleavage activity, and conformational alterations of this specific compound did not yield any relevant research findings.

The scientific community has not published studies on the direct interaction of this compound with DNA. While research exists for various derivatives and complexes containing the pyrazole scaffold, the specific compound has not been the subject of the mechanistic investigations outlined in the provided structure. Therefore, creating an article with the requested detailed research findings and data tables is not possible based on the available scientific evidence.

Theoretical and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or 6-311++G**, are employed to determine optimized molecular geometries and a range of quantum chemical parameters. raco.catnih.goviu.edu.sa These parameters help in understanding the molecule's stability, reactivity, and potential interaction sites.

Key reactivity descriptors derived from DFT include:

E_HOMO (Highest Occupied Molecular Orbital Energy): Indicates the molecule's ability to donate electrons. Higher E_HOMO values suggest a greater tendency for electron donation.

E_LUMO (Lowest Unoccupied Molecular Orbital Energy): Relates to the ability to accept electrons. Lower E_LUMO values indicate a greater propensity for electron acceptance.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. nih.gov

Global Hardness (η): Represents the resistance to change in its electron distribution. Hard molecules have a large energy gap, while soft molecules have a small one. nih.gov

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule.

Studies on related pyrazole carboxamide derivatives demonstrate how these parameters are calculated and interpreted. For instance, DFT calculations can reveal the most likely sites for electrophilic and nucleophilic attacks, providing guidance for synthesis and understanding reaction mechanisms. tandfonline.com While specific values for 5-amino-1H-pyrazole-3-carboxamide are not extensively published, the methodology is well-established for this class of compounds. nih.govbohrium.com

Table 1: Example of Quantum Chemical Reactivity Parameters for Pyrazole Derivatives (in eV) (Note: The following data is for representative pyrazole derivatives, not this compound itself, and serves to illustrate the application of DFT.)

CompoundE_HOMOE_LUMOEnergy Gap (ΔE)Hardness (η)Electronegativity (χ)Electrophilicity (ω)
Pyz-1-6.04-1.184.862.433.612.67
Pyz-2-6.42-1.215.212.603.812.79

Data sourced from a study on 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2). nih.gov

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are crucial for understanding how a ligand, such as a pyrazole derivative, interacts with its biological target, typically a protein receptor. hilarispublisher.com These simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and the nature of the binding interactions. hilarispublisher.comrsc.org

For pyrazole-based inhibitors, MD simulations can:

Validate Docking Poses: Confirm whether the binding mode predicted by molecular docking is stable over a period of time (e.g., nanoseconds). tandfonline.com

Assess Complex Stability: By calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, researchers can determine if the complex reaches a stable equilibrium. tandfonline.com

Analyze Intermolecular Interactions: Identify and quantify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the receptor's active site. acs.org

Studies on various pyrazole carboxamide derivatives targeting enzymes like succinate (B1194679) dehydrogenase (SDH), cyclin-dependent kinase 2 (CDK2), and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) have successfully used MD simulations to confirm the stability of the ligand-protein complexes and elucidate the binding mechanisms. rsc.orgacs.orgrsc.org For example, simulations of a pyrazole-carboxamide derivative with SDH revealed a greater number of hydrogen bonds compared to a known fungicide, explaining its potent inhibitory effect. acs.org These approaches are directly applicable to studying the interactions of this compound with its potential biological targets.

Computational Prediction of Molecular Properties Relevant to Biological Activity

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, allowing for the early assessment of a compound's drug-likeness. arabjchem.org Various computational tools and web servers, such as pkCSM and SwissADME, are used to predict these pharmacokinetic and toxicological profiles for pyrazole derivatives. ajol.infojohnshopkins.edunih.gov

These predictions typically evaluate parameters against established criteria, such as Lipinski's Rule of Five, which helps to forecast the oral bioavailability of a compound. Key predicted properties include:

Absorption: Parameters like water solubility, Caco-2 permeability, and intestinal absorption (human).

Distribution: Volume of distribution (VDss) and blood-brain barrier (BBB) permeability.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it.

Excretion: Total clearance of the compound.

Toxicity: Predictions of AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity, and oral acute toxicity (LD50). arabjchem.orgnih.gov

Numerous studies have reported the in silico ADMET profiling of pyrazole carboxamide derivatives, generally finding them to possess favorable drug-like properties with good oral bioavailability and acceptable toxicity profiles. arabjchem.orgajol.infojohnshopkins.edunih.gov These computational screens are essential for prioritizing which compounds, including this compound, should be advanced to more resource-intensive experimental testing.

Table 2: Example of Predicted ADMET Properties for a Pyrazole Derivative (Note: The following data is for a representative pyrazole compound, not this compound, and serves to illustrate the application of in silico prediction.)

PropertyPredicted Value/ClassificationStandard Range/Interpretation
Drug-Likeness
Lipinski's Rule Violations00-1 violations suggest good oral bioavailability
Pharmacokinetics
Water Solubility (logS)-2.5> -4 is considered soluble
Caco-2 Permeability (log Papp)0.95> 0.9 indicates high permeability
Human Intestinal Absorption95%> 80% is high
Toxicity
AMES ToxicityNoNon-mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity
HepatotoxicityNoNon-toxic to the liver

Data is illustrative and based on general findings for pyrazole derivatives from various studies. arabjchem.orgajol.infonih.gov

Conformational Analysis and Tautomeric Equilibria Studies

Pyrazole compounds, particularly those with substituents at positions 3 and 5, can exist as different tautomers due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov For this compound, this results in an equilibrium between the 5-amino-3-carboxamide and the 3-amino-5-carboxamide forms. This phenomenon is known as annular prototropic tautomerism. nih.govencyclopedia.pub

The relative stability of these tautomers is a critical factor influencing the molecule's reactivity, spectroscopic properties, and biological interactions. nih.gov Theoretical and experimental studies, including DFT calculations and NMR spectroscopy, are used to investigate this equilibrium. researchgate.netmdpi.com

For the parent 3(5)-aminopyrazole, computational studies at the DFT(B3LYP)/6-311++G(d,p) level predict that the 3-amino tautomer is more stable than the 5-amino tautomer by approximately 10.7 kJ mol⁻¹. mdpi.com This preference is generally observed for pyrazoles substituted with π-electron donating groups like the amino group. mdpi.com The equilibrium can, however, be influenced by factors such as the solvent and the nature of other substituents on the ring. researchgate.netualg.pt For instance, studies on 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide showed that while the 3-substituted tautomer is dominant, the proportion of the 5-substituted tautomer increases with temperature in solution. researchgate.net

Conformational analysis, which examines the different spatial arrangements of atoms due to rotation around single bonds, is also crucial. For pyrazole carboxamides, internal rotation can occur around the C-C and C-N bonds connecting the carboxamide group to the ring. iu.edu.sa DFT calculations can identify the most stable conformers and the energy barriers for their interconversion. iu.edu.saiu.edu.sa Studies on related molecules show that intramolecular hydrogen bonding often plays a significant role in dictating the preferred conformation.

Research Applications and Broader Scientific Impact

Utility as Chemical Biology Probes for Pathway Elucidation

Chemical biology probes are small molecules used to study biological systems and elucidate the functions of proteins and pathways. 5-Amino-1H-pyrazole-3-carboxamide and its derivatives have emerged as valuable tools in this field. Their ability to interact with specific biological targets allows researchers to dissect complex cellular processes.

Derivatives of this compound have been developed as selective chemical probes for studying various enzymes and signaling pathways. For instance, piperidyl-1,2,3-triazole ureas, which can be conceptually related to pyrazole-based structures, have been optimized as selective probes for endocannabinoid biosynthesis. nih.gov These probes enable the detailed investigation of the roles of specific enzymes within this pathway. The development of such selective inhibitors is crucial for understanding the physiological and pathological roles of their targets.

Furthermore, the core structure of this compound can be modified to incorporate reporter tags or reactive groups, facilitating activity-based protein profiling (ABPP). This powerful technique allows for the identification and characterization of enzyme activity directly in complex biological systems. The versatility of the pyrazole (B372694) scaffold allows for the synthesis of a diverse library of probes, increasing the potential for discovering novel protein functions and interactions.

Development of Novel Heterocyclic Scaffolds for Drug Discovery Research

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the synthesis of a wide array of novel heterocyclic compounds with diverse biological activities. evitachem.commdpi.comscirp.orgnih.gov The pyrazole ring system is a key feature in many approved drugs and clinical candidates. scirp.orgscirp.org

The amino and carboxamide groups on the pyrazole ring of this compound offer multiple points for chemical modification, allowing for the creation of extensive compound libraries. evitachem.comnih.gov These modifications can be strategically designed to optimize potency, selectivity, and pharmacokinetic properties. For example, substitution reactions on the amino group or condensation reactions with the carboxamide functionality can lead to the formation of more complex heterocyclic systems. evitachem.com

The versatility of this scaffold is demonstrated by its use in the synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, pyrazolo-pyridines, and pyrazolo-triazines. mdpi.comscirp.org These fused rings often exhibit enhanced biological activity and can be tailored to target specific enzymes or receptors. evitachem.commdpi.com The development of such novel scaffolds from this compound is a critical aspect of modern drug discovery, providing new chemical matter to explore for therapeutic intervention in a range of diseases, including cancer and inflammatory conditions. evitachem.commdpi.com

Principles of Multi-Targeting Compound Design in Chemical Biology

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple pathological pathways. This has led to the rise of multi-target drug discovery, an approach that aims to design single chemical entities that can modulate multiple targets simultaneously. arxiv.orgresearchgate.net The this compound scaffold is well-suited for the design of such multi-target ligands.

The principles of multi-target drug design often involve the integration of pharmacophores—the essential structural features for interaction with a specific target—from different selective ligands into a single molecule. nih.gov The adaptable structure of this compound allows for the incorporation of various functional groups that can interact with different biological targets. evitachem.commdpi.com This can be achieved by decorating the core scaffold with substituents that are known to bind to different proteins or by creating hybrid molecules that combine the pyrazole core with other pharmacologically active moieties. nih.gov

Computational methods play a significant role in the rational design of multi-target compounds. nih.govfrontiersin.org Molecular modeling and docking studies can be used to predict how derivatives of this compound might interact with multiple targets of interest, guiding the synthetic efforts towards compounds with the desired polypharmacological profile. nih.gov This approach can lead to the development of more effective therapies, particularly for complex diseases like cancer and neurodegenerative disorders, where targeting a single pathway may be insufficient. arxiv.orgnih.gov

Contribution to Understanding Molecular Recognition and Enzymatic Mechanisms

The study of how this compound and its derivatives bind to their biological targets provides valuable insights into the fundamental principles of molecular recognition and enzymatic catalysis. The specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, can be elucidated through techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

The pyrazole ring itself, with its distinct arrangement of hydrogen bond donors and acceptors, plays a crucial role in molecular recognition. mdpi.com The amino and carboxamide groups of this compound further enhance its ability to form specific hydrogen bonding networks within the active site of an enzyme or the binding pocket of a receptor. evitachem.com By systematically modifying the structure of the pyrazole core and its substituents, researchers can probe the importance of each functional group for binding affinity and specificity. evitachem.commdpi.comtandfonline.com

These studies not only advance our understanding of ligand-protein interactions but also provide a rational basis for the design of more potent and selective inhibitors. For example, understanding the enzymatic mechanism of a target protein can guide the design of transition-state analogs or mechanism-based inhibitors derived from the this compound scaffold. This knowledge contributes to the broader fields of enzymology and structural biology, providing fundamental principles that can be applied to other drug discovery programs. evitachem.commdpi.comtandfonline.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Pyrazole-3-carboxamides

The synthesis of pyrazole-3-carboxamides is undergoing a significant evolution, driven by the principles of green chemistry and the demand for greater efficiency and sustainability. nih.govresearchgate.net Future research is increasingly focused on moving beyond traditional multi-step, high-temperature reactions that often require hazardous reagents and solvents.

Emerging strategies emphasize atom economy, operational simplicity, and environmental responsibility. nih.gov Key areas of innovation include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically shorten reaction times, often from hours to minutes, while improving product yields. nih.govdergipark.org.tracs.org It has been successfully applied to the synthesis of various pyrazole-carboxamides, demonstrating its efficiency. mdpi.comeresearchco.com

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials are gaining traction. These MCRs, often facilitated by eco-friendly solvents or catalysts, streamline the synthesis of complex pyrazole (B372694) structures, such as pyrano[2,3-c]pyrazoles. researchgate.netnih.gov

Green Solvents and Catalysts: There is a concerted effort to replace toxic organic solvents with greener alternatives like water or deep eutectic solvents. researchgate.netthieme-connect.com Research into recyclable and heterogeneous catalysts, such as silica-supported reagents, aims to minimize chemical waste and simplify product purification. thieme-connect.com A notable development is the "on water" synthesis of pyrazoles using semicarbazide (B1199961) hydrochloride as a less toxic substitute for hydrazine (B178648). rsc.org

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability. Its application to pyrazole synthesis is a promising avenue for producing these compounds in a more controlled and efficient manner, moving from batch to continuous production models.

Interactive Data Table 1: Comparison of Synthetic Methodologies for Pyrazole-3-carboxamides Users can filter and sort this table based on methodology, advantages, and key findings.

Methodology Key Features Advantages Representative Findings
Traditional Synthesis Refluxing in organic solvents, often using toxic reagents like hydrazine. Well-established procedures. Effective but often slow, energy-intensive, and generates significant waste.
Microwave-Assisted Use of microwave irradiation for heating. Drastic reduction in reaction time (hours to minutes), higher yields. nih.govdergipark.org.tr Synthesis of 1,3,4-triaryl-5-N-arylpyrazole-carboxamides with improved yields. nih.goveresearchco.com
Multicomponent Reactions One-pot synthesis combining multiple starting materials. High atom economy, operational simplicity, rapid access to molecular diversity. nih.gov Efficient four-component synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov
Green Chemistry Use of water or deep eutectic solvents, recyclable catalysts, safer reagents. Environmentally benign, reduced toxicity, easier workup. nih.govthieme-connect.com "On water" synthesis using semicarbazide hydrochloride as a hydrazine alternative. rsc.org
Flow Chemistry Continuous reaction in a microreactor system. Enhanced safety, precise control, easy scalability, high reproducibility. Emerging area with high potential for industrial-scale production.

Advancements in High-Throughput Screening and Virtual Screening Methodologies

The discovery of new bioactive pyrazole-3-carboxamides is being accelerated by the adoption of advanced screening technologies. These methods allow for the rapid evaluation of vast chemical libraries, identifying promising candidates far more efficiently than traditional experimental screening. chemmethod.com

High-Throughput Virtual Screening (HTVS): This computational technique has become indispensable for initial lead discovery. By docking large libraries of pyrazole compounds into the active sites of biological targets, HTVS can quickly identify potential inhibitors. chemmethod.comchemmethod.com Recent studies have successfully used HTVS to find novel pyrazole-based inhibitors of targets like cyclin-dependent kinase 8 (CDK8) and proteasomes. chemmethod.comnih.govacs.org A key advantage is the ability to perform early-stage filtering based on predicted pharmacokinetic (ADME) properties, ensuring that identified hits are more likely to be viable drug candidates. chemmethod.comresearchgate.net

Fragment-Based Screening (FBS): This approach identifies low-molecular-weight fragments that bind to a biological target. These fragments are then optimized and grown into more potent, drug-like molecules using structure-based design. Fragment-based X-ray crystallography has been instrumental in the development of potent inhibitors like N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a CDK inhibitor that progressed to clinical trials. nih.govacs.orgdundee.ac.uk This method is highly efficient for exploring chemical space and generating novel lead series. nih.gov

Interactive Data Table 2: Modern Screening Techniques for Pyrazole Compounds Users can filter and sort this table by technique, application, and key outcomes.

Screening Technique Description Application Example Outcome
High-Throughput Virtual Screening (HTVS) Computational docking of large virtual libraries to a target's active site. Screening of >12,000 pyrazole compounds against CDK8. chemmethod.comchemmethod.com Rapid identification of novel pyrazole-based CDK8 inhibitors with favorable predicted ADME profiles. chemmethod.comchemmethod.com
Fragment-Based Screening (FBS) Identifying small, low-affinity fragments that bind to a target, followed by optimization. Screening against cyclin-dependent kinase 2 (CDK2) using X-ray crystallography. nih.govacs.org Discovery of the pyrazole-carboxamide AT7519, a potent CDK inhibitor. dundee.ac.uk
In Silico ADME/Tox Prediction Computational models to predict absorption, distribution, metabolism, excretion, and toxicity. Evaluation of pyrazole derivatives as potential anticancer agents. researchgate.net Early elimination of candidates with poor pharmacokinetic profiles, saving resources. researchgate.net

Deeper Elucidation of Off-Target Interactions and Polypharmacology in Research

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets. nih.gov While this can lead to unwanted side effects, a modern research approach seeks to understand and even harness this polypharmacology for therapeutic benefit.

Future research will focus on moving beyond a "one target, one drug" paradigm to a more holistic understanding of how pyrazole-carboxamides interact within a complex biological system.

Kinome Profiling: As many pyrazole derivatives are kinase inhibitors, comprehensive screening against large panels of kinases (kinome profiling) is crucial. mdpi.com This allows researchers to map the selectivity profile of a compound, identifying both intended targets and potential off-targets. This information is vital for predicting potential side effects and for uncovering new therapeutic applications. nih.gov For instance, the approved drug Ruxolitinib is known to inhibit JAK1, JAK2, and JAK3 kinases with different potencies. nih.gov

Exploiting Polypharmacology: Instead of viewing off-target effects as solely negative, researchers are exploring how they can be beneficial. For example, the acylaminopyrazole scaffold is being investigated for its potential in treating complex multifactorial diseases like Alzheimer's by modulating multiple targets simultaneously. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyrazole Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling predictive modeling and intelligent data analysis. For pyrazole-based compounds, these technologies are accelerating the design-make-test-analyze cycle.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models that use ML algorithms like XGBoost regression can predict the biological activity of new pyrazole derivatives based on their chemical structure. ijirss.comijirss.com These models help identify which structural features are most important for binding to a specific target, guiding the design of more potent and selective compounds. ijirss.com

De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules that are optimized for specific properties, such as high binding affinity for a target and favorable drug-like characteristics. This moves beyond screening existing libraries to creating novel chemical matter.

ADMET Prediction: AI-driven tools are becoming increasingly accurate at predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of compounds. mdpi.com Integrating these predictions early in the discovery process helps to prioritize compounds with a higher likelihood of success in later clinical stages, reducing costly failures. mdpi.com

Interactive Data Table 3: Role of AI and Machine Learning in Pyrazole Discovery Users can filter and sort this table by technology, function, and impact on the discovery process.

AI/ML Technology Function in Drug Discovery Impact on Pyrazole Research
Machine Learning (e.g., XGBoost) Develops QSAR models to predict bioactivity from chemical structure. Identifies key structural features of pyrazoles that enhance binding to targets like the estrogen receptor. ijirss.comijirss.com
Molecular Dynamics (MD) Simulations Simulates the physical movement of atoms and molecules to assess binding stability. Validates the stability of pyrazole-ligand complexes predicted by docking, improving confidence in virtual hits. ijirss.comijirss.com
Predictive ADMET Models Uses algorithms to forecast pharmacokinetic and toxicity profiles. Allows for early-stage virtual assessment of the drug-likeness and safety of novel pyrazole compounds. mdpi.com
Generative Models Designs novel molecular structures based on learned chemical rules and desired properties. Potential to create new, optimized pyrazole scaffolds not present in existing chemical libraries.

Potential for Specialized Research Applications Beyond Current Scope

While the primary focus for pyrazole-carboxamides remains in medicine, their unique chemical properties are opening doors to specialized applications in other scientific fields.

Materials Science: Aminopyrazole-based ligands have been shown to be effective in the synthesis and stabilization of gold nanoparticles (AuNPs). nih.govacs.org The pyrazole ligand not only induces the formation of the nanoparticles but also functionalizes their surface, creating new materials with tailored properties. acs.org

Chemical Sensing: The functionalized AuNPs created using aminopyrazole ligands can act as highly sensitive chemical sensors. The pyrazole units on the nanoparticle surface remain available to coordinate with external molecules, enabling the colorimetric detection of substances like heavy metal ions (e.g., mercury) at very low concentrations. nih.gov This "mix and detect" approach is simple and has significant potential for environmental monitoring and diagnostics. acs.org

Organometallic Catalysis: Pyrazole derivatives are versatile N-donor ligands for transition metals like palladium, nickel, and copper. researchgate.netuab.cat Research into pyrazole-metal complexes is yielding novel catalysts for important carbon-carbon bond-forming reactions, such as the Heck and Suzuki couplings. uab.catresearchgate.net The goal is to develop more stable, efficient, and sustainable catalysts for organic synthesis, moving away from expensive or air-sensitive phosphine-based systems. uab.cat

Q & A

Basic: What are common synthetic routes for 5-amino-1H-pyrazole-3-carboxamide derivatives?

Answer:
A one-step synthesis route involves reacting substituted pyrazole aldehydes with amines or their salts under controlled conditions. For example, 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde can react with amines to yield carboxamide derivatives . Multi-step approaches, such as condensation reactions (e.g., using 5-phenyl-1-pentanol as a precursor), are also employed to introduce diverse substituents for biological activity optimization . Reaction parameters like solvent choice (e.g., ethanol) and temperature significantly influence yield and purity .

Advanced: How can molecular docking predict the bioactivity of pyrazole carboxamide derivatives?

Answer:
Molecular docking studies, such as those targeting human dihydrofolate reductase (DHFR, PDB: 1KMS), calculate binding affinities (docking scores) and identify critical interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and active-site residues. For instance, derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced binding due to interactions with catalytic amino acids like Asp94 or Leu22 . Docking protocols should include energy minimization, grid parameter optimization, and validation against known inhibitors (e.g., doxorubicin) .

Advanced: What factors lead to contradictory isomerization outcomes in pyrazole carboxamide synthesis?

Answer:
Isomer ratios (e.g., 1,3- vs. 1,5-substitution) depend on steric and electronic effects of substituents. For example, bulky groups at the pyrazole 4-position favor one isomer due to steric hindrance, while electron-donating groups (e.g., -NH₂) may stabilize specific tautomers . Conflicting reports in literature often arise from variations in reaction conditions (e.g., solvent polarity, pH) or characterization methods (e.g., NMR vs. X-ray crystallography) .

Basic: What techniques are critical for structural characterization of pyrazole carboxamides?

Answer:
Key methods include:

  • 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., NH resonances at δ 8–10 ppm) .
  • ESI-MS : For molecular ion ([M+H]+) validation and fragmentation analysis .
  • IR Spectroscopy : To identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
  • X-ray Crystallography : Resolves ambiguity in tautomeric forms and crystal packing .

Advanced: How to design in vitro/in vivo assays for evaluating pyrazole carboxamide bioactivity?

Answer:

  • In vitro : Use enzyme inhibition assays (e.g., DHFR activity measured via NADPH oxidation) with IC₅₀ calculations. Include positive controls (e.g., methotrexate) and validate with dose-response curves .
  • In vivo : Pharmacokinetic studies in rodent models assess bioavailability and metabolite profiling. For example, derivatives with trifluoromethyl groups show enhanced metabolic stability .
  • Data Analysis : Apply statistical tools (e.g., ANOVA) to resolve discrepancies between replicate experiments .

Advanced: How to control isomer formation during pyrazole carboxamide synthesis?

Answer:

  • Steric Control : Use bulky amines (e.g., 2,4-dichlorophenyl) to direct regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor thermodynamic products, while non-polar solvents (e.g., toluene) favor kinetic pathways .
  • Catalysis : Acidic/basic conditions can stabilize intermediates (e.g., enolate formation) to bias isomer ratios .

Basic: What computational methods predict solubility and stability of pyrazole carboxamides?

Answer:

  • DFT Calculations : Estimate solvation energy and dipole moments to predict aqueous solubility .
  • Molecular Dynamics (MD) : Simulate compound stability under physiological conditions (e.g., pH 7.4, 310 K) .
  • QSPR Models : Correlate substituent descriptors (e.g., logP, molar refractivity) with experimental stability data .

Advanced: How do substituents influence the reactivity of pyrazole carboxamides?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., amide bond formation) .
  • Electron-Donating Groups (EDGs) : Stabilize intermediates in cyclization reactions (e.g., forming thieno[2,3-d]pyrimidinones) .
  • Steric Effects : Bulky groups (e.g., trifluoromethyl) reduce reaction rates in crowded active sites .

Basic: What are best practices for spectral analysis of pyrazole carboxamides?

Answer:

  • NMR : Use deuterated DMSO to resolve NH protons. Assign peaks via 2D experiments (e.g., HSQC, HMBC) .
  • Mass Spectrometry : Employ high-resolution ESI-MS to distinguish isotopic patterns for halogenated derivatives .
  • Purity Validation : Combine HPLC (≥95% purity) with elemental analysis .

Advanced: How to assess the stability of pyrazole carboxamides under varying conditions?

Answer:

  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., mp 241–247°C for crystalline derivatives) .
  • Photostability : Expose compounds to UV light (λ = 254 nm) and monitor degradation via HPLC .
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) and quantify parent compound loss over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.